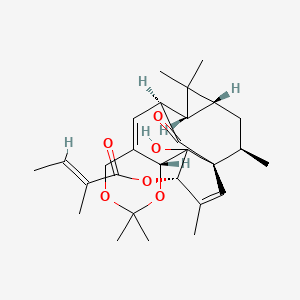

Ingenol-5,20-acetonide-3-O-angelate

Description

BenchChem offers high-quality Ingenol-5,20-acetonide-3-O-angelate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ingenol-5,20-acetonide-3-O-angelate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9+/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1 |

InChI Key |

STFFIQHUWFISBB-BMWQYNHXSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Semisynthesis of Ingenol-3-Angelate: A Technical Guide to the Discovery and Isolation of the Key Intermediate, Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Ingenol-5,20-acetonide-3-O-angelate, a pivotal intermediate in the semi-synthesis of the potent anti-cancer agent, Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005). This document details the extraction of the precursor, ingenol, from natural sources, its chemical modification to the acetonide-protected intermediate, and the subsequent angeloylation. Furthermore, it elucidates the mechanism of action of the final product, Ingenol-3-angelate, and presents relevant quantitative data and experimental protocols.

Introduction

Ingenol-3-angelate, a diterpene ester isolated from the sap of plants of the Euphorbia genus, has gained significant attention for its efficacy in treating actinic keratosis, a precursor to non-melanoma skin cancer.[1] Due to the low natural abundance of Ingenol-3-angelate, semi-synthesis from the more readily available precursor, ingenol, is a critical strategy for its production.[2][3] A key step in this multi-step synthesis is the regioselective esterification of the C3 hydroxyl group of ingenol. To achieve this, a protection strategy is employed, involving the formation of Ingenol-5,20-acetonide, which is then converted to the target intermediate, Ingenol-5,20-acetonide-3-O-angelate.

Isolation of the Starting Material: Ingenol

The primary source for the semi-synthesis is ingenol, which can be isolated from the seeds of Euphorbia lathyris or the sap of Euphorbia peplus.[2][4] The isolation from E. lathyris seeds is often preferred due to a higher yield of ingenol.[2]

Experimental Protocol: Isolation of Ingenol from Euphorbia lathyris Seeds

This protocol is adapted from the procedure described by Appendino et al. (1999).[5][6][7][8]

Materials:

-

Dried seeds of Euphorbia lathyris

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

-

Sodium methoxide (B1231860) (NaOMe) in methanol

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Extraction:

-

Grind the dried E. lathyris seeds to a fine powder.

-

Extract the powder with hexane to remove the bulk of the fatty oils.

-

The defatted seed meal is then extracted with methanol to obtain a crude extract containing ingenol esters.

-

-

Hydrolysis (Transesterification):

-

Dissolve the crude methanolic extract in a solution of sodium methoxide in methanol.

-

Stir the mixture at room temperature. This process cleaves the various ester groups present on the ingenol backbone, yielding free ingenol.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a suitable acid and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Collect the organic phase, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting crude ingenol is then purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.

-

Quantitative Data: The yield of ingenol from dried seeds of E. lathyris is approximately 275 mg per kilogram.[2]

Semi-Synthesis of Ingenol-5,20-acetonide-3-O-angelate

The semi-synthesis involves a two-step process from the isolated ingenol: protection of the 5,20-diol and subsequent angeloylation of the 3-hydroxyl group.

Step 1: Protection of Ingenol as Ingenol-5,20-acetonide

To selectively functionalize the C3 hydroxyl group, the more reactive C5 and C20 hydroxyl groups are protected as an acetonide.

Materials:

-

Ingenol

-

Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve ingenol in acetone.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ingenol-5,20-acetonide.

-

The crude product can be purified by silica gel chromatography if necessary.

Step 2: Angeloylation to Yield Ingenol-5,20-acetonide-3-O-angelate

The final step to the target intermediate is the stereoconservative esterification of the C3 hydroxyl group with angelic acid.

Materials:

-

Ingenol-5,20-acetonide

-

Angelic acid

-

A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))

-

A base (e.g., 4-dimethylaminopyridine (B28879) (DMAP) or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

Procedure:

-

Dissolve Ingenol-5,20-acetonide, angelic acid, and the base in the anhydrous solvent.

-

Add the coupling agent to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with aqueous acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure Ingenol-5,20-acetonide-3-O-angelate.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Yield | Reference |

| Isolation | E. lathyris seeds | Ingenol | Hexane, Methanol, NaOMe | ~275 mg/kg | [2] |

| Protection | Ingenol | Ingenol-5,20-acetonide | Acetone, p-TsOH·H2O | High | |

| Angeloylation & Deprotection (Overall) | Ingenol | Ingenol-3-angelate | Angelic acid, Coupling agents, Base; Deprotection reagents | 31% |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Ingenol-5,20-acetonide-3-O-angelate

| Data Type | Predicted Features |

| ¹H NMR | Signals corresponding to the ingenol backbone protons. Protons of the angelate group: a quartet around 6.0-6.2 ppm (olefinic proton) and two methyl doublets. Protons of the acetonide group: two singlets for the two methyl groups. |

| ¹³C NMR | Carbonyl carbon of the ester around 165-170 ppm. Olefinic carbons of the angelate group. Carbons of the ingenol core. Acetonide carbons, including the quaternary carbon and the two methyl carbons. |

| Mass Spec (HRMS) | Calculated m/z for C28H38O6 [M+H]⁺ or [M+Na]⁺. |

Mechanism of Action of the Final Product: Ingenol-3-Angelate

Ingenol-5,20-acetonide-3-O-angelate is primarily a synthetic intermediate and is not intended for therapeutic use. Its deprotection yields Ingenol-3-angelate, the active pharmaceutical ingredient.

Ingenol-3-angelate exerts its anti-tumor effects through a dual mechanism of action:[9]

-

Induction of cell death: It is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ).[10][11] Activation of PKCδ triggers a signaling cascade that leads to the disruption of mitochondrial function and ultimately, necrotic cell death in cancer cells.[1][11]

-

Induction of an inflammatory response: The initial cell death releases pro-inflammatory cytokines and chemokines, which recruit immune cells, such as neutrophils, to the tumor site.[12] This localized inflammatory response helps in the clearance of remaining tumor cells.

Visualizations

Experimental Workflow: Semi-synthesis of Ingenol-3-Angelate

References

- 1. Picato® gel | NHMRC [nhmrc.gov.au]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An expeditious procedure for the isolation of ingenol from the seeds of euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the preparation of Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in the treatment of actinic keratosis. This technical guide provides a comprehensive overview of the chemical structure and properties of Ingenol-5,20-acetonide-3-O-angelate, drawing upon available data for the compound itself and its closely related, biologically active derivative, Ingenol-3-angelate. This document includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of the relevant biological signaling pathways.

Chemical Structure and Identifiers

Ingenol-5,20-acetonide-3-O-angelate is a diterpenoid of the ingenane (B1209409) class, characterized by a complex tetracyclic carbon skeleton. The acetonide group protects the hydroxyl groups at the C-5 and C-20 positions of the ingenol core, while the angelate ester is located at the C-3 position.

Table 1: Chemical Identifiers for Ingenol-5,20-acetonide-3-O-angelate

| Identifier | Value | Reference |

| CAS Number | 87980-68-5 | [1][2] |

| Molecular Formula | C28H38O6 | [1][2] |

| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate | [1] |

| InChI | InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28-/m1/s1 | [1] |

| InChIKey | STFFIQHUWFISBB-YCAZZORDSA-N | [1] |

| Canonical SMILES | C/C=C(\C)/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C | [1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of Ingenol-5,20-acetonide-3-O-angelate

| Property | Value | Reference |

| Molecular Weight | 470.6 g/mol | [1] |

| Exact Mass | 470.26683893 Da | [1] |

| XLogP3 | 3.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 82.1 Ų | [1] |

Table 3: Physicochemical Properties of Ingenol-3-angelate (for comparison)

| Property | Value | Reference |

| Molecular Weight | 430.5 g/mol | [3] |

| Solubility | Soluble in Ethanol and DMSO | |

| Appearance | Solid |

Experimental Protocols

Semi-synthesis of Ingenol-5,20-acetonide-3-O-angelate

Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the high-yielding semi-synthesis of Ingenol-3-angelate from the more readily available ingenol. The following protocol is based on established methods for the synthesis of ingenol derivatives.[4][5]

Objective: To synthesize Ingenol-5,20-acetonide-3-O-angelate from ingenol.

Materials:

-

Ingenol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Angelic anhydride (B1165640)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Protection of the 5,20-diol:

-

Dissolve ingenol in a mixture of acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ingenol-5,20-acetonide.

-

-

Esterification at the 3-hydroxyl group:

-

Dissolve the crude Ingenol-5,20-acetonide in anhydrous dichloromethane.

-

Add angelic anhydride and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to afford pure Ingenol-5,20-acetonide-3-O-angelate.

-

Caption: Synthetic workflow for Ingenol-5,20-acetonide-3-O-angelate.

Biological Activity and Signaling Pathways

Direct biological activity data for Ingenol-5,20-acetonide-3-O-angelate is limited as it is primarily considered a synthetic intermediate. However, its ultimate product, Ingenol-3-angelate (PEP005), is a well-characterized and potent modulator of Protein Kinase C (PKC).[6][7]

Ingenol-3-angelate activates a broad range of PKC isoforms, leading to a variety of cellular responses, including the induction of apoptosis in cancer cells.[6][8] The activation of PKC initiates a downstream signaling cascade, prominently featuring the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.[9]

Protein Kinase C (PKC) Activation

Ingenol-3-angelate and other ingenol esters are potent activators of PKC. They bind to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG). This binding event recruits PKC to the cell membrane and induces a conformational change that activates the kinase.

Downstream Signaling: The Ras/Raf/MAPK Pathway

Activation of PKC by Ingenol-3-angelate leads to the activation of the Ras/Raf/MAPK signaling cascade.[9] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. The key steps are:

-

PKC-mediated activation of Ras/Raf: Activated PKC can phosphorylate and activate proteins that lead to the activation of the small GTPase Ras, which in turn activates the Raf kinase.

-

MAPK cascade: Raf (a MAP kinase kinase kinase) phosphorylates and activates MEK (a MAP kinase kinase), which in turn phosphorylates and activates ERK (a MAP kinase).

-

Cellular response: Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that can ultimately result in apoptosis in cancer cells.

Caption: PKC-mediated MAPK signaling by Ingenol-3-angelate.

Conclusion

Ingenol-5,20-acetonide-3-O-angelate is a crucial intermediate in the semi-synthesis of the clinically relevant compound, Ingenol-3-angelate. While direct experimental data on its physical and biological properties are scarce, its chemical structure and role in synthesis are well-defined. The biological activity of its deprotected form, Ingenol-3-angelate, is potent and mediated through the activation of Protein Kinase C and the subsequent engagement of downstream signaling pathways such as the Ras/Raf/MAPK cascade. This technical guide provides a foundational understanding of Ingenol-5,20-acetonide-3-O-angelate for researchers in medicinal chemistry and drug development, highlighting its importance in the synthesis of potent anti-cancer agents. Further experimental characterization of this intermediate would be beneficial for a more complete understanding of its properties.

References

- 1. Ingenol-5,20-acetonide-3-O-angelate | C28H38O6 | CID 71482499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ingenol-5,20-acetonide-3-O-angelate - Immunomart [immunomart.com]

- 3. Ingenol 3-angelate;PEP005 | C25H34O6 | CID 138756126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Synthesis, Properties, and Role as a Key Precursor to a Potent PKC Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol-5,20-acetonide-3-O-angelate (CAS No. 87980-68-5) is a pivotal synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (PEP005, Ingenol (B1671944) Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in oncology and dermatology. This technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, including its synonyms, chemical properties, and detailed experimental protocols for its synthesis and subsequent conversion to the biologically active Ingenol-3-angelate. Furthermore, this document elucidates the critical signaling pathways modulated by the active compound, offering valuable insights for researchers in drug discovery and development.

Compound Identification and Properties

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol, a complex diterpenoid isolated from plants of the Euphorbia genus. The acetonide functional group serves as a protecting group for the hydroxyl moieties at the C5 and C20 positions of the ingenol core, facilitating the selective esterification at the C3 position.

Table 1: Synonyms and CAS Number

| Identifier | Value |

| Primary Name | Ingenol-5,20-acetonide-3-O-angelate |

| Synonym 1 | Ingenol 5,20-acetonide 3-angelate |

| Synonym 2 | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate |

| CAS Number | 87980-68-5[1][2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C28H38O6 |

| Molecular Weight | 470.6 g/mol |

| Appearance | Data not available |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The primary significance of Ingenol-5,20-acetonide-3-O-angelate lies in its role as a key intermediate in a high-yielding semi-synthesis of Ingenol-3-angelate. This process involves the protection of the C5 and C20 hydroxyl groups of ingenol, followed by the stereoselective esterification of the C3 hydroxyl group with angelic acid, and subsequent deprotection of the acetonide.

Synthesis of Ingenol-5,20-acetonide

The initial step involves the selective protection of the C5 and C20 diol of ingenol as an acetonide. This is a crucial step to prevent side reactions during the subsequent esterification.

Experimental Protocol:

-

A solution of ingenol in a suitable solvent (e.g., acetone, 2,2-dimethoxypropane) is treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude Ingenol-5,20-acetonide, which can be purified by column chromatography.

Synthesis of Ingenol-5,20-acetonide-3-O-angelate

The C3 hydroxyl group of Ingenol-5,20-acetonide is then esterified with angelic acid. This step is critical for the biological activity of the final product.

Experimental Protocol:

-

To a solution of Ingenol-5,20-acetonide in an anhydrous, non-polar solvent (e.g., toluene), angelic acid, a coupling agent (e.g., 2,4,6-trichlorobenzoyl chloride), and a base (e.g., triethylamine) are added.

-

The reaction mixture is heated, and the progress is monitored by TLC.

-

Upon completion, the mixture is cooled, filtered, and the filtrate is washed successively with an acidic solution, a basic solution, and brine.

-

The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo.

-

The resulting crude product, Ingenol-5,20-acetonide-3-O-angelate, is purified by silica (B1680970) gel column chromatography.

Deprotection to Ingenol-3-angelate

The final step is the removal of the acetonide protecting group to yield the biologically active Ingenol-3-angelate.

Experimental Protocol:

-

Ingenol-5,20-acetonide-3-O-angelate is dissolved in a mixture of a protic solvent (e.g., methanol) and an aqueous acid (e.g., hydrochloric acid).

-

The reaction is stirred at room temperature until complete deprotection is observed by TLC.

-

The reaction mixture is then neutralized with a base and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated to give the crude Ingenol-3-angelate.

-

Further purification can be achieved by chromatography to yield the final product with high purity.

Biological Context: The Role of Ingenol-3-angelate

While there is limited information on the direct biological activity of Ingenol-5,20-acetonide-3-O-angelate, its deprotected form, Ingenol-3-angelate, is a well-characterized and potent modulator of critical cellular signaling pathways.

Activation of Protein Kinase C (PKC)

Ingenol-3-angelate is a potent activator of the Protein Kinase C (PKC) family of enzymes, with a particular affinity for the novel PKC isoforms, especially PKCδ. The activation of PKCδ is a key event that triggers a cascade of downstream signaling events.

Caption: Activation of PKCδ by Ingenol-3-angelate.

Downstream Signaling Pathways

The activation of PKCδ by Ingenol-3-angelate leads to the modulation of several key signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways are central to the regulation of cell proliferation, survival, and apoptosis.

Caption: Downstream signaling pathways modulated by Ingenol-3-angelate.

Conclusion

Ingenol-5,20-acetonide-3-O-angelate is a crucial, non-biologically active intermediate that enables the efficient and stereoselective synthesis of Ingenol-3-angelate. A thorough understanding of its synthesis and chemical properties is essential for the production of the pharmacologically active end product. The potent biological effects of Ingenol-3-angelate, mediated primarily through the activation of PKCδ and the subsequent modulation of key signaling pathways, underscore the importance of its synthetic precursors in the development of novel therapeutics. This guide provides the necessary technical information for researchers and professionals working in the field of drug discovery and development to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide to the Biosynthesis of Ingenol Compounds in Euphorbia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids, with ingenol (B1671944) and its derivatives being of significant interest for their potent anti-cancer and anti-inflammatory properties. Ingenol mebutate (marketed as Picato®), an ester of ingenol, is an FDA-approved topical treatment for actinic keratosis, a precancerous skin condition.[1][2][3] The complex architecture of the ingenane (B1209409) skeleton, characterized by a unique "in/out" bridged bicyclo[4.4.1]undecane core, has made its chemical synthesis exceptionally challenging and costly, with early syntheses requiring over 37 steps.[4][5] Consequently, the current commercial supply of ingenol and its derivatives relies on extraction from Euphorbia species, which often results in low yields.[1][4][6] This has spurred considerable research into understanding and engineering the biosynthetic pathway of these valuable compounds to enable more sustainable and efficient production through synthetic biology approaches.

This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of ingenol compounds in Euphorbia species, with a focus on the key enzymatic steps, intermediates, and regulatory mechanisms. It is intended to serve as a resource for researchers, scientists, and drug development professionals working on the elucidation, reconstitution, and engineering of this important metabolic pathway.

The Ingenol Biosynthetic Pathway

The biosynthesis of ingenol, like other terpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7][8][9] These precursors are synthesized through the plastidial methylerythritol phosphate (B84403) (MEP) pathway and the cytosolic mevalonate (B85504) (MVA) pathway.[7][8] The condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), yields the C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).[7]

The committed steps in ingenol biosynthesis begin with the cyclization of GGPP and subsequent oxidative modifications to form the characteristic ingenane scaffold. The pathway can be broadly divided into three key stages:

-

Formation of the Casbene (B1241624) Diterpene Scaffold: The linear C20 precursor, GGPP, is first cyclized to form the macrocyclic diterpene casbene. This reaction is catalyzed by casbene synthase (CBS) .[1][10] Although casbene was proposed as a general precursor for related diterpenoids, its presence in Euphorbia species accumulating these compounds was confirmed through the analysis of mature seeds of Euphorbia lathyris.[1]

-

Oxidative Functionalization and Rearrangement to the Lathyrane Skeleton: The casbene core undergoes a series of regio-specific oxidations and a key cyclization to form the lathyrane diterpenoid, jolkinol C. This part of the pathway involves a collaboration between cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH).

-

CYP71D445 catalyzes the 9-oxidation of casbene.[1]

-

CYP726A27 is responsible for the 5-oxidation of casbene.[1]

-

Alcohol Dehydrogenase 1 (ADH1) then catalyzes a non-conventional cyclization of the oxidized casbene intermediates to produce jolkinol C, which is considered a key intermediate in the biosynthesis of ingenol.[1][10]

-

-

Formation of the Ingenane Skeleton and Subsequent Acylations: The conversion of the lathyrane skeleton of jolkinol C to the tigliane (B1223011) and ultimately the ingenane scaffold is hypothesized to occur through a series of discrete cyclizations and rearrangements.[4] While the specific enzymes catalyzing these late-stage transformations are still under investigation, recent studies have identified enzymes responsible for the final acylation steps that produce the bioactive ingenol esters.

-

In Euphorbia lathyris, two O-acyltransferases, ElBAHD16 and ElBAHD35 , have been identified and characterized. These enzymes exhibit mono-acylation activities towards hydroxyl groups of lathyrane-type substrates.[11] ElBAHD16 shows regioselectivity for the 7-OH group and donor promiscuity, while ElBAHD35 specifically recognizes the 5-OH group and demonstrates donor specificity for acetyl-CoA.[11]

-

In Euphorbia peplus, two acyltransferases have been identified that catalyze the addition of an angeloyl group to the ingenol scaffold to produce ingenol-3-angelate (ingenol mebutate).[6]

-

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of ingenol and its esters in Euphorbia species.

Quantitative Data

A significant challenge in the production of ingenol-based pharmaceuticals is the low abundance of these compounds in their natural sources. The following tables summarize key quantitative data related to the biosynthesis and accumulation of ingenol and related compounds in Euphorbia species.

Table 1: Concentration of Ingenol in Various Euphorbia Species

| Euphorbia Species | Plant Part | Ingenol Concentration (mg/kg dry weight) | Reference |

| E. myrsinites | Lower leafless stems | 547 | [12][13][14] |

| E. lathyris | Dried seeds | 275 | [4][15] |

| E. peplus | Aerial tissue | 1.1 (as ingenol mebutate) | [1][6] |

Table 2: Characterized Enzymes in Ingenol Biosynthesis

| Enzyme | Source Organism | Substrate(s) | Product(s) | Experimental System | Reference |

| Casbene Synthase (CBS) | Euphorbia lathyris | Geranylgeranyl Pyrophosphate (GGPP) | Casbene | In vivo (N. benthamiana), in vitro | [1][10] |

| CYP71D445 | Euphorbia lathyris | Casbene | 9-hydroxy-casbene | In vivo (N. benthamiana), in vitro | [1] |

| CYP726A27 | Euphorbia lathyris | Casbene | 5-hydroxy-casbene | In vivo (N. benthamiana), in vitro | [1] |

| Alcohol Dehydrogenase 1 (ADH1) | Euphorbia lathyris | 5,9-dihydroxy-casbene | Jolkinol C | In vivo (N. benthamiana), in vitro | [1][10] |

| ElBAHD16 | Euphorbia lathyris | 7-hydroxylathyrol, various acyl-CoAs | Acylated 7-hydroxylathyrol | In vitro (E. coli), in vivo (N. benthamiana, E. lathyris) | [11] |

| ElBAHD35 | Euphorbia lathyris | 7-hydroxylathyrol, lathyrol, acetyl-CoA | Acetylated 7-hydroxylathyrol/lathyrol | In vitro (E. coli), in vivo (N. benthamiana, E. lathyris) | [11] |

Experimental Protocols

The elucidation of the ingenol biosynthetic pathway has relied on a combination of transcriptomics, heterologous expression, and in vitro enzymology. This section provides an overview of the key experimental methodologies employed.

Identification of Candidate Genes via Transcriptome Analysis

A common strategy to identify genes involved in a specific metabolic pathway is to compare the transcriptomes of tissues or developmental stages with high and low accumulation of the target compounds.

Experimental Workflow:

Caption: Workflow for identifying candidate genes in ingenol biosynthesis using transcriptomics.

Detailed Methodology:

-

Plant Material: Collect tissues from Euphorbia species known to produce ingenol compounds (e.g., mature seeds of E. lathyris).

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable method (e.g., TRIzol reagent followed by column purification).

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., using an Illumina platform).

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts de novo using software like Trinity. Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).

-

Identification of Candidate Genes: Identify transcripts encoding putative enzymes of interest, such as terpene synthases, cytochrome P450s, alcohol dehydrogenases, and acyltransferases, based on their annotations.

Functional Characterization of Biosynthetic Genes in Nicotiana benthamiana

Transient expression in N. benthamiana is a rapid and effective method for in vivo functional characterization of plant biosynthetic genes.

Experimental Workflow:

Caption: Workflow for functional gene characterization using transient expression in N. benthamiana.

Detailed Methodology:

-

Vector Construction: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into a plant expression vector suitable for Agrobacterium-mediated transient expression.

-

Agrobacterium Transformation: Transform the expression construct into a suitable Agrobacterium tumefaciens strain (e.g., AGL1 or GV3101).

-

Agroinfiltration: Grow the transformed Agrobacterium culture and resuspend the cells in infiltration buffer. Infiltrate the bacterial suspension into the leaves of 4-6 week old N. benthamiana plants. For multi-enzyme pathways, co-infiltrate multiple Agrobacterium strains, each carrying a different gene construct.

-

Metabolite Extraction and Analysis: After 3-5 days of incubation, harvest the infiltrated leaf tissue. Extract the metabolites using an appropriate solvent (e.g., ethyl acetate). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

In Vitro Enzyme Assays

In vitro assays using purified recombinant enzymes are essential for determining the specific activity, substrate specificity, and kinetic parameters of the biosynthetic enzymes.

Detailed Methodology:

-

Heterologous Protein Expression and Purification: Clone the coding sequence of the candidate gene into a suitable expression vector for Escherichia coli or yeast (Saccharomyces cerevisiae). Express the protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). For cytochrome P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is often necessary.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., casbene for CYPs), and any necessary cofactors (e.g., NADPH for CYPs, NAD+ for ADHs, acyl-CoA for acyltransferases).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent.

-

Analyze the products by GC-MS or LC-MS to confirm the identity and quantify the amount of product formed.

-

Future Outlook and Conclusion

The elucidation of the ingenol biosynthetic pathway in Euphorbia species has made significant strides, with the identification of several key enzymes involved in the early and late stages of the pathway.[1][10][11] However, the enzymes responsible for the intricate skeletal rearrangements that convert the lathyrane scaffold to the ingenane core remain to be discovered.[4] Future research will likely focus on identifying these missing enzymatic links through a combination of genomics, proteomics, and metabolomics approaches.

The successful reconstitution of parts of the ingenol pathway in heterologous hosts like N. benthamiana and yeast paves the way for the development of microbial cell factories for the sustainable production of ingenol and its derivatives.[16] This would not only provide a stable and cost-effective supply of these valuable pharmaceuticals but also enable the production of novel ingenol analogs with improved therapeutic properties through metabolic engineering and synthetic biology. The in-depth understanding of the biosynthetic machinery detailed in this guide is a critical foundation for these future endeavors.

References

- 1. pnas.org [pnas.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications [mdpi.com]

- 8. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. theory.labster.com [theory.labster.com]

- 10. Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two O-acyltransferases from the diterpene biosynthetic gene cluster of Euphorbia lathyris contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Stability of Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol (B1671944) Mebutate (PEP005), a potent agent used in the treatment of actinic keratosis. The chemical stability of this intermediate is of paramount importance to ensure the purity, potency, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known and predicted physical and chemical stability of Ingenol-5,20-acetonide-3-O-angelate, outlines potential degradation pathways, and proposes methodologies for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of Ingenol-5,20-acetonide-3-O-angelate is presented in Table 1.

Table 1: Physicochemical Properties of Ingenol-5,20-acetonide-3-O-angelate

| Property | Value |

| IUPAC Name | [(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl] (2Z)-2-methylbut-2-enoate |

| Molecular Formula | C₂₈H₃₈O₆ |

| Molecular Weight | 470.6 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane. |

| Storage (Solution) | Recommended storage at -20°C for short-term (1 month) and -80°C for long-term (6 months) to minimize degradation.[1] |

Potential Degradation Pathways

The chemical structure of Ingenol-5,20-acetonide-3-O-angelate contains two primary functionalities susceptible to degradation: the acetonide protecting group and the angelate ester at the C-3 position.

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: The acetonide group, protecting the 5- and 20-hydroxyls, is highly labile under acidic conditions. Acid-catalyzed hydrolysis will lead to the removal of the acetonide, yielding ingenol-3-O-angelate. The angelate ester is also susceptible to acid-catalyzed hydrolysis, which would yield ingenol and angelic acid. This reaction is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): The angelate ester is prone to irreversible hydrolysis under basic conditions, a process known as saponification. This reaction will yield the corresponding carboxylate salt of angelic acid and ingenol-5,20-acetonide. The acetonide group is generally stable under basic conditions.

Isomerization

The angelate moiety, a (Z)-ester, is the thermodynamically less stable isomer compared to the tiglate ((E)-ester). Isomerization of the angelate to the tiglate can occur, particularly in the presence of base or upon exposure to heat or light. This represents a critical degradation pathway as it leads to the formation of a diastereomeric impurity.

Rearrangement

Literature on ingenol esters suggests that acyl migration can occur. Under certain conditions, the angeloyl group at the C-3 position could potentially migrate to the C-5 or C-20 positions, especially after the removal of the acetonide protecting group.

References

A Technical Guide to the Mechanism of Action of Ingenol-3-Angelate as a Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-3-angelate (I3A), also known as PEP005, is a diterpene ester extracted from the sap of the plant Euphorbia peplus.[1][2][3][4] For centuries, crude extracts of this plant have been utilized in traditional medicine to treat a variety of skin conditions, including warts, keratoses, and skin cancers.[1][4] Modern pharmacological studies have identified I3A as a potent activator of Protein Kinase C (PKC) isoforms, leading to a range of cellular responses, including apoptosis in cancer cells and modulation of the immune system.[1][2][5] This technical guide provides an in-depth overview of the mechanism of action of Ingenol-3-angelate as a PKC activator, focusing on its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. Ingenol-5,20-acetonide-3-O-angelate is a related compound, often used as an intermediate in the semi-synthesis of Ingenol-3-angelate.[6][7]

Core Mechanism of Action: Protein Kinase C Activation

Ingenol-3-angelate is a non-tumor-promoting phorbol (B1677699) ester-like compound that functions as a diacylglycerol (DAG) analogue.[3] It binds with high affinity to the C1 domain present in classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1][2] This binding event recruits PKC enzymes to cellular membranes, leading to their activation.[3]

The activation of specific PKC isoforms by I3A is cell-type dependent and can lead to divergent downstream effects. For instance, in myeloid leukemia cells, the pro-apoptotic effects of I3A are primarily mediated through the activation and translocation of PKCδ.[1][2] In contrast, in T cells, I3A promotes survival by activating PKCθ.[2][8][9]

Quantitative Data: Binding Affinities and Activation

The interaction of Ingenol-3-angelate with PKC isoforms has been characterized through various binding and activity assays. While I3A demonstrates broad activity across several PKC isoforms, its affinity can vary.

| PKC Isoform | Binding Affinity (Ki or K_app_) | Cell Line / System | Reference |

| PKCα | High Affinity | In vitro [³H]PDBu binding assay | [10][11][12] |

| PKCβ | High Affinity | In vitro [³H]PDBu binding assay | [11] |

| PKCγ | High Affinity | In vitro [³H]PDBu binding assay | [11] |

| PKCδ | High Affinity | In vitro [³H]PDBu binding assay | [11] |

| PKCε | High Affinity | In vitro [³H]PDBu binding assay | [11] |

Note: Specific quantitative values for binding affinities (e.g., Ki in nM) are not consistently reported across the literature in a comparative manner. The term "high affinity" is used as described in the cited sources.

Downstream Signaling Pathways

The activation of PKC by Ingenol-3-angelate initiates a cascade of downstream signaling events that vary depending on the cellular context and the specific PKC isoforms involved.

Pro-Apoptotic Signaling in Cancer Cells

In several cancer cell lines, particularly those of myeloid origin, I3A induces apoptosis.[1][2][5] This process is largely dependent on the activation of PKCδ.[1] Activated PKCδ translocates to various cellular compartments, including the nucleus and mitochondria, where it can phosphorylate and activate other signaling molecules.[1][5]

Key downstream pathways activated by I3A in cancer cells include:

-

Ras/Raf/MEK/ERK Pathway: I3A treatment leads to the phosphorylation and activation of components of the MAPK/ERK pathway, including Raf-1 and ERK1/2.[4][5]

-

JNK and p38 MAPK Pathways: The stress-activated protein kinase pathways involving JNK and p38 MAPK are also activated.[5]

-

Inhibition of PI3K/AKT Pathway: I3A can lead to reduced levels of phosphorylated (active) AKT, a key survival kinase.[5]

-

NF-κB Signaling: In melanoma cells, I3A has been shown to downregulate NF-κB signaling, contributing to its pro-apoptotic effects.[3]

References

- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel antileukemic compound ingenol 3-angelate inhibits T cell apoptosis by activating protein kinase Ctheta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for semi-synthesis of ingenol mebutate from Ingenol-5,20-acetonide-3-O-angelate

For Immediate Release

This application note provides a detailed protocol for the semi-synthesis of ingenol (B1671944) mebutate, a potent agent for the treatment of actinic keratosis, starting from ingenol. The synthesis proceeds via a three-step sequence involving protection of the C5 and C20 hydroxyl groups as an acetonide, regioselective esterification of the C3 hydroxyl group, and subsequent deprotection. This method is designed to provide a high-yielding and stereoselective route to the final product, minimizing the formation of isomeric impurities.

Introduction

Ingenol mebutate (PEP005), the active ingredient in Picato®, is a diterpenoid ester that has demonstrated significant efficacy in the treatment of actinic keratosis, a common premalignant skin condition.[1] Due to its complex molecular architecture, total synthesis is challenging, making semi-synthesis from the more readily available precursor, ingenol, an attractive alternative. Ingenol can be isolated from the seeds of plants from the Euphorbia genus.[1]

This protocol details a robust three-step semi-synthesis of ingenol mebutate from ingenol. The key strategic elements of this synthesis are:

-

Protection: The selective protection of the cis-diol at the C5 and C20 positions of ingenol as an acetonide. This directs the subsequent esterification to the desired C3 hydroxyl group.

-

Esterification: The regioselective acylation of the C3 hydroxyl group of ingenol-5,20-acetonide with angelic anhydride (B1165640). This step is crucial for introducing the angelate moiety with the correct stereochemistry.

-

Deprotection: The removal of the acetonide protecting group under acidic conditions to yield the final product, ingenol mebutate.

This method has been developed to ensure a high overall yield and purity of the final product, making it suitable for laboratory-scale synthesis and process development.

Chemical Structures and Reaction Pathway

The overall synthetic scheme is presented below:

Caption: Semi-synthesis of Ingenol Mebutate from Ingenol.

Experimental Protocols

Step 1: Synthesis of Ingenol-5,20-acetonide

This procedure describes the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide.

Materials:

-

Ingenol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetone, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve ingenol (1.0 g, 2.87 mmol) in anhydrous acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane (1.77 mL, 14.35 mmol) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (55 mg, 0.29 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% EtOAc in hexanes).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (Gradient elution: 10-40% EtOAc in hexanes) to afford Ingenol-5,20-acetonide as a white solid.

Step 2: Synthesis of Ingenol-5,20-acetonide-3-O-angelate

This protocol details the regioselective esterification of the C3 hydroxyl group of the protected ingenol.

Materials:

-

Ingenol-5,20-acetonide

-

Angelic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Dissolve Ingenol-5,20-acetonide (1.0 g, 2.57 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 4-dimethylaminopyridine (DMAP) (63 mg, 0.51 mmol) and N,N-diisopropylethylamine (DIPEA) (1.34 mL, 7.71 mmol) to the solution.

-

Add angelic anhydride (945 mg, 5.14 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction progress by TLC (Eluent: 30% EtOAc in hexanes).

-

Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (Gradient elution: 5-25% EtOAc in hexanes) to yield Ingenol-5,20-acetonide-3-O-angelate.

Step 3: Synthesis of Ingenol Mebutate (Deprotection)

This final step involves the removal of the acetonide protecting group to yield ingenol mebutate.

Materials:

-

Ingenol-5,20-acetonide-3-O-angelate

-

Tetrahydrofuran (B95107) (THF)

-

1 M aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Ingenol-5,20-acetonide-3-O-angelate (1.0 g, 2.12 mmol) in tetrahydrofuran (40 mL) in a round-bottom flask.

-

Add 1 M aqueous HCl (20 mL) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC (Eluent: 40% EtOAc in hexanes).

-

Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography (Gradient elution: 20-50% EtOAc in hexanes) to give ingenol mebutate as a white solid.

Data Presentation

| Step | Product Name | Starting Material | Yield (%) | Purity (%) |

| 1 | Ingenol-5,20-acetonide | Ingenol | 85-95 | >95 |

| 2 | Ingenol-5,20-acetonide-3-O-angelate | Ingenol-5,20-acetonide | 80-90 | >95 |

| 3 | Ingenol Mebutate | Ingenol-5,20-acetonide-3-O-angelate | 85-95 | >98 |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| Ingenol-5,20-acetonide | C₂₃H₃₂O₅ | 388.50 | 6.01 (d, J=5.2 Hz, 1H), 5.95 (s, 1H), 4.38 (d, J=12.0 Hz, 1H), 4.21 (d, J=12.0 Hz, 1H), 4.15 (s, 1H), 3.98 (t, J=8.4 Hz, 1H), 2.18-2.05 (m, 2H), 1.83 (s, 3H), 1.45 (s, 3H), 1.40 (s, 3H), 1.12 (s, 3H), 1.08 (s, 3H), 0.95-0.85 (m, 1H), 0.75-0.65 (m, 1H) | 211.5, 160.2, 140.5, 129.8, 110.1, 98.5, 84.1, 82.3, 78.9, 72.5, 48.9, 45.6, 42.1, 38.7, 31.9, 29.8, 28.5, 27.9, 26.8, 23.4, 22.7, 19.5, 16.8 |

| Ingenol Mebutate | C₂₅H₃₄O₆ | 430.54 | 6.18 (qq, J=7.2, 1.5 Hz, 1H), 6.02 (d, J=5.5 Hz, 1H), 5.98 (s, 1H), 5.51 (t, J=8.0 Hz, 1H), 4.18 (s, 1H), 4.12 (d, J=12.0 Hz, 1H), 3.95 (d, J=12.0 Hz, 1H), 3.75 (br s, 1H), 2.25-2.15 (m, 1H), 2.00 (dq, J=7.2, 1.5 Hz, 3H), 1.88 (d, J=1.5 Hz, 3H), 1.82 (s, 3H), 1.10 (s, 3H), 1.08 (s, 3H), 0.90-0.80 (m, 1H), 0.70-0.60 (m, 1H) | 210.8, 167.5, 140.1, 138.9, 128.2, 127.5, 83.5, 82.1, 78.5, 76.9, 70.1, 60.5, 48.5, 45.2, 41.8, 38.5, 31.5, 27.5, 22.9, 20.8, 16.2, 15.9 |

Experimental Workflow

Caption: Workflow for the semi-synthesis of Ingenol Mebutate.

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol-3-angelate (I3A or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2] I3A is a natural diterpene ester extracted from the sap of Euphorbia peplus and is known for its pro-apoptotic and anti-proliferative effects in various cancer cell lines.[2][3] The 5,20-acetonide modification is synthetically introduced, potentially to enhance the stability of the ingenol (B1671944) core. It is hypothesized that Ingenol-5,20-acetonide-3-O-angelate may act as a prodrug, converting to the active Ingenol-3-angelate within the cell culture environment or in vivo. These application notes provide a comprehensive guide for utilizing Ingenol-5,20-acetonide-3-O-angelate in cell culture experiments, with protocols and expected outcomes based on the extensive research conducted on its parent compound, Ingenol-3-angelate.

Mechanism of Action

Ingenol-5,20-acetonide-3-O-angelate, presumably through its conversion to Ingenol-3-angelate, functions as a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[1] Its primary mode of action involves the activation of PKCδ, which triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest, apoptosis, or necrosis in susceptible cancer cell lines.[2] Key signaling pathways modulated by this compound include the NF-κB, MAPK (ERK, JNK, p38), and PI3K/AKT pathways.[3][]

Data Presentation

The following tables summarize the quantitative data for the effects of Ingenol-3-angelate (PEP005) on various cancer cell lines. These values can serve as a starting point for determining the optimal concentration of Ingenol-5,20-acetonide-3-O-angelate in your experiments.

Table 1: IC50 Values of Ingenol-3-angelate in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| A2058 | Melanoma | ~38 | 24 | MTT |

| HT144 | Melanoma | ~46 | 24 | MTT |

| Colo205 | Colon Cancer | Concentration-dependent | Not specified | Not specified |

| NB4 | Acute Myeloid Leukemia | Induces apoptosis at nM concentrations | 48 | Active Caspase-3 Staining |

| Jurkat | T-cell Leukemia | No significant apoptosis | 48 | Active Caspase-3 Staining |

Table 2: Effects of Ingenol-3-angelate on Cell Proliferation and Apoptosis

| Cell Line | Concentration (µM) | Effect |

| A2058 | 1 | 68% inhibition of proliferation (Clonogenic assay) |

| A2058 | 5 | 44% inhibition of proliferation (Clonogenic assay) |

| HT144 | 1 | 72% inhibition of proliferation (Clonogenic assay) |

| HT144 | 5 | 48% inhibition of proliferation (Clonogenic assay) |

| A2058 | 5 | 42% cell survival (MTT assay) |

| HT144 | 5 | 48% cell survival (MTT assay) |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Ingenol-5,20-acetonide-3-O-angelate on cancer cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Ingenol-5,20-acetonide-3-O-angelate stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Ingenol-5,20-acetonide-3-O-angelate in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis by Ingenol-5,20-acetonide-3-O-angelate.

Materials:

-

Target cancer cell line

-

6-well plates

-

Ingenol-5,20-acetonide-3-O-angelate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Ingenol-5,20-acetonide-3-O-angelate for the desired time period.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of Ingenol-5,20-acetonide-3-O-angelate on the expression and phosphorylation of key signaling proteins.

Materials:

-

Target cancer cell line

-

Ingenol-5,20-acetonide-3-O-angelate

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-NF-κB p65, anti-p-p65, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with Ingenol-5,20-acetonide-3-O-angelate for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

References

- 1. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Protein Kinase C Signaling Using Ingenol-5,20-acetonide-3-O-angelate

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944) mebutate (Ingenol-3-angelate, PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] Ingenol-3-angelate is a natural product extracted from the sap of Euphorbia peplus and is a well-characterized modulator of PKC signaling, leading to a variety of cellular responses including apoptosis in cancer cells and immune modulation.[1][3][4][5] The acetonide derivative, Ingenol-5,20-acetonide-3-O-angelate, serves as a key intermediate in the efficient synthesis of Ingenol-3-angelate, ensuring the stereochemical integrity of the final compound.[6] While most research has been conducted on Ingenol-3-angelate (PEP005), the similar core structure suggests that Ingenol-5,20-acetonide-3-O-angelate can be a valuable tool for researchers studying PKC signaling, potentially with altered cell permeability or isoform selectivity. These notes provide an overview of its application, quantitative data for the closely related Ingenol-3-angelate, and detailed protocols for its use in cell-based assays.

Ingenol compounds interact with the C1 domain of PKC, the same binding site for the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[3][7] This interaction leads to the activation and translocation of PKC isoforms from the cytosol to various cellular membranes, initiating downstream signaling cascades.[4][8]

Data Presentation

The following tables summarize the quantitative data for Ingenol-3-angelate (I3A/PEP005), which is expected to have a similar biological activity profile to Ingenol-5,20-acetonide-3-O-angelate.

Table 1: Binding Affinities of Ingenol-3-angelate for PKC Isoforms

| PKC Isoform | Binding Affinity (Ki, nM) |

| PKC-α | 0.30 ± 0.02 |

| PKC-β | 0.105 ± 0.019 |

| PKC-γ | 0.162 ± 0.004 |

| PKC-δ | 0.376 ± 0.041 |

| PKC-ε | 0.171 ± 0.015 |

Data from competitive binding assays with [3H]phorbol 12,13-dibutyrate (PDBu) in the presence of phosphatidylserine.[9]

Table 2: Effective Concentrations of Ingenol-3-angelate (PEP005) in Cellular Assays

| Cell Line | Assay | Effective Concentration | Observed Effect |

| Colo205 (Colon Cancer) | Apoptosis Induction | 0.3 µM | Time- and concentration-dependent decrease of cells in S phase and apoptosis.[4] |

| Colo205 (Colon Cancer) | PKC Activation | 0.3 µM | Increased phosphorylation of PKCδ, Raf1, ERK1/2, JNK, p38 MAPK, and PTEN.[4] |

| WEHI-231 (B-cell lymphoma) | IL-6 Secretion | Biphasic dose-response | Higher secretion compared to PMA.[10] |

| Human Melanoma Cells | Apoptosis Induction | 1-5 µM | Downregulation of NF-κB signaling.[7] |

| Acute Myeloid Leukemia (AML) cells | Apoptosis Induction | Nanomolar range | Requires activation of PKCδ.[1] |

| Primary Human T-cells | Inhibition of Apoptosis | 20 nM | Strong survival signal dependent on PKCθ activation.[3] |

Experimental Protocols

Protocol 1: In Vitro PKC Binding Assay

This protocol is adapted from competitive binding assays used to determine the binding affinity of ingenol compounds to PKC isoforms.[9]

Objective: To determine the binding affinity (Ki) of Ingenol-5,20-acetonide-3-O-angelate for specific PKC isoforms.

Materials:

-

Purified human PKC isoforms (α, β, γ, δ, ε)

-

[3H]Phorbol 12,13-dibutyrate ([3H]PDBu)

-

Phosphatidylserine

-

Ingenol-5,20-acetonide-3-O-angelate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mg/mL bovine serum albumin

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific PKC isoform, and phosphatidylserine.

-

Add a constant concentration of [3H]PDBu to the reaction mixture.

-

Add varying concentrations of Ingenol-5,20-acetonide-3-O-angelate to the reaction tubes. For control, add the vehicle (e.g., DMSO).

-

Incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow for competitive binding.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound ligands.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled PDBu) from the total binding.

-

Determine the IC50 value of Ingenol-5,20-acetonide-3-O-angelate and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Western Blot Analysis of PKC Activation and Downstream Signaling

This protocol outlines the steps to analyze the phosphorylation status of PKC and its downstream targets.[4][8]

Objective: To assess the effect of Ingenol-5,20-acetonide-3-O-angelate on the activation of PKC and downstream signaling pathways (e.g., MAPK/ERK).

Materials:

-

Cell line of interest (e.g., Colo205)

-

Cell culture medium and supplements

-

Ingenol-5,20-acetonide-3-O-angelate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK1/2, anti-ERK1/2, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Ingenol-5,20-acetonide-3-O-angelate for different time points.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like actin.

Protocol 3: Cellular Translocation of PKC by Immunofluorescence

This protocol is for visualizing the translocation of PKC isoforms from the cytosol to cellular membranes upon treatment.[4][10]

Objective: To visualize the subcellular localization of a specific PKC isoform following treatment with Ingenol-5,20-acetonide-3-O-angelate.

Materials:

-

Cells grown on coverslips

-

Ingenol-5,20-acetonide-3-O-angelate

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against the PKC isoform of interest (e.g., PKCδ)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with Ingenol-5,20-acetonide-3-O-angelate for the desired time.

-

Fix the cells with 4% PFA in PBS.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and capture images. Analyze the images for changes in the subcellular localization of the PKC isoform.

Mandatory Visualization

References

- 1. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the HPLC Purification of Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the purification of Ingenol-5,20-acetonide-3-O-angelate using High-Performance Liquid Chromatography (HPLC). The provided method is a representative procedure based on established purification techniques for structurally related diterpenoid esters and is intended as a starting point for method development and optimization.

Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the semi-synthesis of Ingenol-3-angelate (Ingenol Mebutate), a potent activator of protein kinase C used in the treatment of actinic keratosis. Efficient purification of this acetonide-protected intermediate is crucial for obtaining high-purity final product and for accurate characterization and further derivatization studies. Reversed-phase HPLC is a highly effective technique for the purification of such moderately polar compounds, offering high resolution and scalability.

Data Presentation

The following table summarizes the quantitative parameters for a representative preparative HPLC method for the purification of Ingenol-5,20-acetonide-3-O-angelate.

| Parameter | Value |

| Instrumentation | Preparative HPLC System with Gradient Capability |

| UV-Vis Detector | |

| Fraction Collector | |

| Stationary Phase | |

| Column Chemistry | Reversed-Phase C18 |

| Particle Size | 5 - 10 µm |

| Column Dimensions | 250 mm x 21.2 mm (or similar preparative scale) |

| Mobile Phase | |

| Solvent A | HPLC Grade Water with 0.1% Formic Acid |

| Solvent B | HPLC Grade Acetonitrile (B52724) with 0.1% Formic Acid |

| Chromatographic Conditions | |

| Elution Mode | Gradient |

| Gradient Program | 60% B to 95% B over 30 minutes |

| Flow Rate | 20.0 mL/min |

| Column Temperature | Ambient (25 °C) |

| Detection | |

| Wavelength | 230 nm |

| Sample Preparation | |

| Sample Solvent | Acetonitrile or Methanol (B129727) |

| Injection Volume | 1 - 5 mL (dependent on sample concentration) |

| Expected Results | |

| Expected Retention Time | 15 - 25 minutes (highly dependent on exact conditions) |

| Purity of Collected Fractions | >98% (goal) |

Experimental Protocols

This section details the step-by-step methodology for the HPLC purification of Ingenol-5,20-acetonide-3-O-angelate.

1. Materials and Reagents

-

Crude Ingenol-5,20-acetonide-3-O-angelate sample

-

HPLC Grade Acetonitrile

-

HPLC Grade Water

-

Formic Acid (LC-MS grade)

-

Methanol (for sample dissolution)

-

0.22 µm syringe filters

2. Preparation of Mobile Phases

-

Mobile Phase A (Aqueous): To 1 L of HPLC grade water, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

-

Mobile Phase B (Organic): To 1 L of HPLC grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes.

3. Sample Preparation

-

Accurately weigh the crude Ingenol-5,20-acetonide-3-O-angelate.

-

Dissolve the sample in a minimal amount of methanol or acetonitrile to achieve a high concentration (e.g., 10-50 mg/mL).

-

Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. HPLC System Setup and Purification

-

Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 60% Mobile Phase B) at the specified flow rate (20.0 mL/min) until a stable baseline is achieved. This may take 15-30 minutes.

-

Set the UV detector to a wavelength of 230 nm. This wavelength is chosen as a common detection wavelength for compounds with ester and ketone chromophores. A full UV scan of the compound is recommended to determine the optimal detection wavelength.

-